N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride
Overview
Description
N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride typically involves the reaction of 4-(dimethylamino)benzylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps may include crystallization, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce secondary or primary amines. Substitution reactions can result in various substituted benzylamine derivatives .
Scientific Research Applications
N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors and other proteins, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzylamine: A closely related compound with similar chemical properties.
N-Methyl-4-(dimethylamino)benzylamine: Another similar compound with a methyl group instead of an ethyl group.
N,N-Dimethyl-4-(dimethylamino)benzylamine: A compound with two dimethylamino groups.
Uniqueness
N-Ethyl-4-(dimethylamino)benzylamine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of enzyme-substrate interactions .
Properties
IUPAC Name |
4-(ethylaminomethyl)-N,N-dimethylaniline;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-4-12-9-10-5-7-11(8-6-10)13(2)3;;/h5-8,12H,4,9H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVXMVBBIBVAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)N(C)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697386 | |
Record name | 4-[(Ethylamino)methyl]-N,N-dimethylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313552-99-7 | |
Record name | 4-[(Ethylamino)methyl]-N,N-dimethylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30697386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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